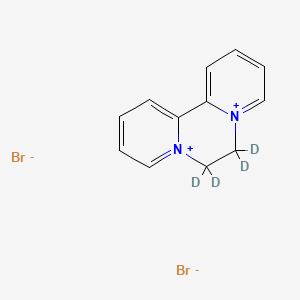

Diquat-d4 Dibromide

Description

Properties

Molecular Formula |

C12H12Br2N2 |

|---|---|

Molecular Weight |

348.07 g/mol |

IUPAC Name |

8,8,9,9-tetradeuterio-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide |

InChI |

InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2/i9D2,10D2;; |

InChI Key |

ODPOAESBSUKMHD-KBJDMKPDSA-L |

Isomeric SMILES |

[2H]C1(C([N+]2=CC=CC=C2C3=CC=CC=[N+]31)([2H])[2H])[2H].[Br-].[Br-] |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Diquat-d4 dibromide CAS number and chemical properties

An In-Depth Technical Guide to Diquat-d4 Dibromide for Advanced Research Applications

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for Stable Isotope-Labeled Standards

In the landscape of modern analytical chemistry, particularly in regulatory monitoring and pharmacokinetic studies, the demand for precision and accuracy is non-negotiable. The bipyridylium herbicide Diquat has been a compound of interest for decades due to its widespread agricultural use and potential for environmental and human exposure.[1] Its mode of action, which involves the disruption of the electron transport chain and subsequent generation of reactive oxygen species, makes it a potent, non-selective contact herbicide.[2]

For researchers, scientists, and drug development professionals, the accurate quantification of Diquat in complex matrices such as food, water, and biological tissues is a significant challenge.[3] Matrix effects, extraction inefficiencies, and instrument variability can all introduce significant error. The synthesis and application of isotopically labeled internal standards represent the gold standard for mitigating these issues. This guide provides a comprehensive technical overview of Diquat-d4 dibromide, a deuterated analog of Diquat, designed to serve as a robust internal standard for mass spectrometry-based quantitative methods.[2][4]

Physicochemical Properties and Identification

The foundational step in utilizing any analytical standard is a thorough understanding of its physical and chemical characteristics. Diquat-d4 dibromide is structurally identical to its parent compound, with the critical exception of the four hydrogen atoms on the ethylene bridge being replaced by deuterium. This substitution renders it chemically similar for chromatographic purposes but mass-distinguishable, the ideal characteristic for an internal standard.

The definitive Chemical Abstracts Service (CAS) number for Diquat-d4 dibromide is 1323254-05-2 .[5] It is crucial to distinguish this from the CAS number of the unlabeled Diquat dibromide, which is 85-00-7.[6]

Table 1: Core Chemical and Physical Properties of Diquat-d4 Dibromide

| Property | Value | Source(s) |

| CAS Number | 1323254-05-2 | [5] |

| Unlabeled CAS Number | 85-00-7 | [6] |

| Molecular Formula | C₁₂H₈D₄Br₂N₂ | [7] |

| Molecular Weight | ~348.07 g/mol | [7] |

| Appearance | Pale Yellow / White Crystalline Solid | [1][6] |

| Melting Point | Decomposes before melting | [1] |

| Solubility | Soluble in Water; Slightly soluble in DMSO and Methanol | [2] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

| Storage Conditions | Store at 2-8°C, protected from light | [7] |

Rationale and Pathway for Synthesis

Understanding the synthesis of Diquat-d4 dibromide is not merely an academic exercise; it provides insight into potential impurities and the stability of the deuterium label. The synthesis is a two-stage process, beginning with the formation of the 2,2'-bipyridine core, followed by a cyclization reaction with a deuterated ethylene bridge. The critical component is the deuterated reactant, 1,2-dibromoethane-d4.

Synthesis of the Deuterated Precursor: 1,2-Dibromoethane-d4

The most common and efficient method for producing 1,2-dibromoethane-d4 starts with deuterated acetylene (acetylene-d₂). This is then reacted with deuterium bromide, often photochemically, to yield high-purity 1,2-dibromoethane-d4.[8][9] The CAS number for this crucial precursor is 22581-63-1.[10] Its synthesis from ethylene-d4, which itself can be derived from acetylene-d₂, is also a well-established pathway.[8][11][12]

Final Assembly: Cyclization Reaction

The final step involves the quaternization of 2,2'-bipyridine with 1,2-dibromoethane-d4. This reaction forms the stable, doubly quaternized heterocyclic structure of the Diquat-d4 cation.

Caption: Proposed synthesis pathway for Diquat-d4 dibromide.

Application in Quantitative Analysis: LC-MS/MS Internal Standard

The primary and most critical application of Diquat-d4 dibromide is as an internal standard (IS) for the quantification of Diquat by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] The rationale for its use is threefold:

-

Co-elution: It chromatographs almost identically to the unlabeled analyte, ensuring it experiences the same matrix effects during ionization.

-

Extraction Correction: By spiking the sample with a known amount of Diquat-d4 dibromide at the beginning of the sample preparation process, any loss of analyte during extraction and cleanup is mirrored by a proportional loss of the IS. The ratio of analyte to IS remains constant.

-

Mass Differentiation: It is easily distinguished from the native analyte by the mass spectrometer due to its +4 Dalton mass shift, preventing any signal interference.

Detailed Experimental Protocol: Diquat Analysis in Plant Matrices

The following protocol is adapted from validated methods for the analysis of Diquat in complex matrices like cowpeas.[3] This methodology provides a robust framework for researchers to adapt to their specific matrix.

Step 1: Sample Preparation and Extraction

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add a precise volume of Diquat-d4 dibromide working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample to act as the internal standard.

-

Add 10 mL of an extraction solvent mixture of methanol and water (e.g., 80:20 v/v) containing 1% formic acid. The acid is critical for maintaining the stability of the bipyridylium structure.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the solid matrix from the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis. Plastic vials are recommended to prevent potential adsorption of the quaternary amines to glass surfaces.[13]

Step 2: LC-MS/MS Analysis

-

LC Column: A column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is recommended to achieve good retention and peak shape without the use of ion-pairing reagents which can suppress MS signal.[14][15]

-

Mobile Phase A: Water with 20 mM ammonium formate, adjusted to pH 3 with formic acid.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 80% B), ramp down to a low percentage (e.g., 20% B) to elute the polar analytes, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 5-10 µL.

-

MS Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

MS Detection: Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions for Diquat and Diquat-d4

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |

| Diquat | 183.1 | 157.0 | 130.1 |

| Diquat-d4 (IS) | 187.1 | 159.0 | 132.1 |

Note: The precursor ion often observed is the deprotonated cation [M-H]⁺. The exact masses and fragments should be optimized on the specific instrument being used.[3][14][16]

Caption: General workflow for quantification using Diquat-d4 dibromide.

Spectroscopic Characterization

While a certificate of analysis will confirm the identity and purity of the standard, researchers often perform their own verification.

-

Mass Spectrometry: In high-resolution mass spectrometry (HRMS), the monoisotopic mass of the Diquat dication (C₁₂H₁₂N₂²⁺) is 184.0998. The most commonly observed ion in ESI-MS is the deprotonated cation [M-H]⁺ at m/z 183.1.[16] For Diquat-d4, the corresponding dication (C₁₂H₈D₄N₂²⁺) has a monoisotopic mass of 188.1249. The expected precursor ion in an MRM experiment would therefore be m/z 187.1. The fragmentation pattern will be similar to unlabeled Diquat, with key fragments also shifted by +2 or +4 Daltons depending on which part of the molecule the fragment contains.[3] A mass spectrum of unlabeled Diquat can be found in literature for comparison.[17]

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural confirmation. For the unlabeled Diquat dibromide, a digital NMR spectrum is available for online comparison, which can be a valuable resource.[18] In the ¹H NMR spectrum of Diquat-d4 dibromide, the characteristic signals corresponding to the ethylene bridge protons would be absent, providing unambiguous confirmation of the deuteration site.

Safety, Handling, and Storage

Diquat-d4 dibromide, like its unlabeled counterpart, is a hazardous substance and must be handled with appropriate care.

-

Hazard Classification: It is classified as acutely toxic if swallowed or inhaled, causes skin and serious eye irritation, and may cause an allergic skin reaction. Prolonged or repeated exposure can cause damage to organs.[7]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear protective gloves (e.g., Viton™), a lab coat, and safety glasses with side shields or goggles.[7]

-

Handling: Avoid creating dust. Do not breathe dust, mist, or vapors. Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended). It is advisable to store the undiluted material in its original container to avoid contact with incompatible metals.[15]

By adhering to these guidelines and utilizing the robust analytical properties of Diquat-d4 dibromide, researchers can achieve highly accurate and reproducible quantification of Diquat, ensuring data integrity for critical research and regulatory decisions.

References

-

Restek Corporation. (2020, October 20). LC-MS/MS Analysis of Paraquat and Diquat without Ion-Pairing Reagents. Retrieved February 5, 2026, from [Link]

-

World Health Organization. (n.d.). DIQUAT (addendum). Retrieved February 5, 2026, from [Link]

-

Journal UII. (2022, March 1). Diquat and Paraquat Analysis in Rice using a Zwitterionic Hydrophilic Interaction Chromatography – tandem Mass Spectrometry. Retrieved February 5, 2026, from [Link]

-

MATEC Web of Conferences. (2016). The Research on Analytical Method of Diquat Dibromide in Diquat Technical Concentrates. Retrieved February 5, 2026, from [Link]

- Anastassiades, M., et al. (2016).

-

SCIEX. (n.d.). Fast and Sensitive Analysis of Paraquat and Diquat in Drinking Water. Retrieved February 5, 2026, from [Link]

- Van der Merwe, D. F., & Verhoogen, F. J. M. (1950). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: III. 1,2-DIBROMOETHANE-d4 AND ITS DERIVATIVES. Canadian Journal of Research, 28b(1), 1-6.

-

EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. Retrieved February 5, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: III. 1,2-DIBROMOETHANE-d4 AND ITS DERIVATIVES. Retrieved February 5, 2026, from [Link]

-

Agilent Technologies. (n.d.). Rapid Screening Method for the Analysis of Paraquat and Diquat by LC/MSD. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Diquat. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). 1,2-Dibromoethane. Retrieved February 5, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of 1,2-dibromoethane. Retrieved February 5, 2026, from [Link]

Sources

- 1. Diquat - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Diquat dibromide D4 | CAS | LGC Standards [lgcstandards.com]

- 6. DIQUAT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. hpc-standards.com [hpc-standards.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 1,2-二溴乙烷-d4 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1,2-Dibromoethane - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

- 13. eurl-pesticides.eu [eurl-pesticides.eu]

- 14. LC-MS/MS Analysis of Paraquat and Diquat without Ion-Pairing Reagents [discover.restek.com]

- 15. journal.uii.ac.id [journal.uii.ac.id]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. agilent.com [agilent.com]

- 18. 二臭化ジクアト 一水和物 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Stable isotope labeled Diquat internal standard for mass spectrometry

An In-Depth Technical Guide: Stable Isotope Labeled Diquat Internal Standard for Mass Spectrometry

Executive Summary

The quantification of the herbicide Diquat presents significant analytical challenges due to its high polarity, ionic nature, and susceptibility to matrix effects in complex samples. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and application of isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled (SIL) internal standard, specifically Diquat-d4, to achieve the highest levels of accuracy and precision. By detailing the causality behind experimental choices, presenting self-validating protocols, and grounding the methodology in authoritative references, this document serves as a practical and scientifically robust resource for the development and validation of quantitative Diquat assays.

Introduction: The Analytical Imperative for Diquat

Diquat (1,1'-ethylene-2,2'-bipyridyldiylium dibromide) is a non-selective contact herbicide used globally for broadleaf and aquatic weed control.[1][2] Its utility, however, is matched by its potential toxicity to humans and non-target organisms, which has led to regulatory scrutiny and the establishment of maximum residue limits (MRLs) in food and water by bodies such as the U.S. Environmental Protection Agency (EPA) and the European Commission.[3][4][5]

Accurate quantification of Diquat in diverse and complex matrices—including drinking water, agricultural products, and biological tissues—is therefore critical for both regulatory compliance and risk assessment.[6] The inherent chemical properties of Diquat, however, pose significant hurdles for analytical chemists:

-

High Polarity and Ionic State: As a dicationic quaternary amine, Diquat is difficult to retain on traditional reversed-phase liquid chromatography (LC) columns, often requiring the use of ion-pairing reagents that can suppress analyte signal and contaminate the mass spectrometer.[6]

-

Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of Diquat in the mass spectrometer's source, leading to either signal suppression or enhancement. This phenomenon is a primary source of inaccuracy in quantitative analysis.[7][8]

-

Sample Preparation Losses: The multi-step process of extracting and cleaning up a sample prior to analysis can lead to variable and unpredictable analyte loss.

To overcome these challenges, the gold standard analytical approach is Isotope Dilution Mass Spectrometry (IDMS), which employs a stable isotope-labeled internal standard.[8]

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the very beginning of the analytical process.[9] This "heavy" labeled compound, the internal standard (IS), is nearly chemically and physically identical to the native "light" analyte.[10]

The core principle is that the SIL internal standard behaves identically to the native analyte during every subsequent step—extraction, cleanup, chromatography, and ionization.[11] Any loss of the native analyte is perfectly mirrored by a proportional loss of the IS. The mass spectrometer, which can easily distinguish between the light and heavy versions by their mass-to-charge ratio (m/z), measures the ratio of their signals.[10] Because this ratio remains constant regardless of sample loss or matrix effects, it allows for exceptionally accurate and precise quantification.[1]

The Ideal Internal Standard: Diquat-d4 Dibromide

For Diquat analysis, the ideal internal standard is Diquat-d4 dibromide, where four hydrogen atoms on the ethylene bridge are replaced with deuterium.[12]

Key Attributes of Diquat-d4:

-

Co-elution: It has virtually the same chromatographic retention time as native Diquat, ensuring it experiences the same matrix effects at the same time.

-

Identical Physicochemical Behavior: Its extraction efficiency and ionization response are almost identical to the native analyte.

-

Mass Differentiation: It is easily distinguished by the mass spectrometer due to its higher mass (+4 Da).

-

Isotopic Purity: Commercially available Diquat-d4 has high isotopic enrichment, minimizing any contribution to the native analyte signal.[1]

While extremely stable, it is important to be aware of the theoretical risk of deuterium-hydrogen exchange, where a deuterium atom on the IS could be replaced by a hydrogen from the solvent or matrix.[13] However, this is generally not observed under typical LC-MS conditions but should be monitored during method development, especially if using extreme pH or temperature.[13]

A Self-Validating Experimental Protocol

This section outlines a robust, step-by-step methodology for the quantification of Diquat. The inclusion of specific quality control checks at each stage ensures the protocol is self-validating.

Step 1: Preparation of Standards and Reagents

Accuracy begins with meticulously prepared standards. All glassware or plasticware used should be silanized or confirmed to be non-adsorptive to prevent loss of the cationic analytes.[4][14]

-

Primary Stock Solutions (1.0 mg/mL): Prepare separate stock solutions of Diquat dibromide and Diquat-d4 dibromide in a methanol/water (50:50, v/v) solution.[13] Store at 4°C in amber vials to protect from light, as Diquat is light-sensitive.[14]

-

Working Standard Solutions: Create a series of intermediate and working standard solutions by serially diluting the stock solutions in the same methanol/water solvent.

-

Internal Standard Spiking Solution: Prepare a working solution of Diquat-d4 at a concentration that will yield a strong signal in the final extract (e.g., 500 ng/mL).[13]

-

Calibration Standards: Prepare a set of calibration standards (typically 7-9 levels) by spiking appropriate amounts of the Diquat working solution into a blank matrix extract. This creates matrix-matched calibrators, which are essential for compensating for any subtle differences in ionization behavior between the analyte and the IS.[7]

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (Low, Medium, High) from a separate stock solution weighing.[15] These are treated as real samples to independently verify the accuracy of the calibration curve.

Step 2: Sample Extraction and Cleanup

The following is a generalized procedure for a solid matrix (e.g., food crop). The key principle is adding the IS at the very first step.

-

Homogenization & Weighing: Homogenize the sample to ensure uniformity. Weigh a representative portion (e.g., 1.0 g of tea powder) into a centrifuge tube.[16]

-

Internal Standard Spiking: Add a precise volume of the Diquat-d4 Spiking Solution to every sample, blank, and QC sample. Vortex briefly. This step is critical; it establishes the analyte-to-IS ratio that will be maintained throughout the workflow.

-

Extraction: Add an extraction solvent, such as an acidified methanol-water mixture.[8] The acid helps to keep the analytes in their charged state and improves extraction efficiency. Vortex vigorously and centrifuge.

-

Solid Phase Extraction (SPE) Cleanup: The ionic nature of Diquat lends itself well to cleanup using cation-exchange SPE cartridges (e.g., CBA - Carboxylic Acid).[16]

-

Condition: Condition the SPE cartridge according to the manufacturer's protocol.

-

Load: Load the supernatant from the extraction step onto the cartridge.

-

Wash: Wash the cartridge with a solvent (e.g., methanol) to remove neutral and anionic interferences while the cationic Diquat and Diquat-d4 remain bound.

-

Elute: Elute the analytes using an acidic elution solvent (e.g., 50:45:5 methanol/water/formic acid).[16]

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Step 3: LC-MS/MS Instrumental Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer, typically a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode.

-

Liquid Chromatography: To avoid ion-pairing reagents, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is recommended.[16] These columns provide sufficient retention for highly polar compounds like Diquat.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The instrument is set to monitor specific precursor-to-product ion transitions for both Diquat and Diquat-d4. Monitoring two transitions per compound (a quantifier and a qualifier) provides additional confidence in identification.

Table 1: Example LC-MS/MS Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| LC Column | HILIC-Z, 2.1x100 mm, 2.7 µm[16] | Provides retention for polar analytes without ion-pairing reagents. |

| Mobile Phase A | 50 mM Ammonium Formate in Water, pH 3[16] | Buffered aqueous phase for HILIC separation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[16] | Organic phase for HILIC separation. |

| Flow Rate | 0.5 mL/min[16] | Typical flow rate for analytical LC. |

| Injection Volume | 2-10 µL[1][16] | Dependent on sample concentration and instrument sensitivity. |

| Ionization Mode | ESI Positive | Diquat is a dicationic compound, readily forming positive ions. |

| Capillary Voltage | 3000-5500 V[1][16] | Optimized for stable spray and maximum ion generation. |

| Source Temp. | 325-700 °C[1][16] | Aids in desolvation of droplets in the ESI source. |

Table 2: Example MRM Transitions for Diquat and Diquat-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |

|---|---|---|---|---|

| Diquat | 183.1 | 157.1 | Quantifier[16] | 24 |

| Diquat | 183.1 | 130.1 | Qualifier[16] | 40 |

| Diquat-d4 | 187.1 | 161.1 | Quantifier | 24 |

| Diquat-d4 | 187.1 | 132.1 | Qualifier | 40 |

(Note: The precursor ion m/z 183 represents the singly charged [M-H]+ species, which is often observed in ESI-MS.[17] The exact masses and collision energies must be optimized for the specific instrument used.)

Data Analysis and Method Validation

The final concentration of Diquat in the original sample is calculated by the instrument software using the following relationship:

Concentration_Analyte = (Response_Analyte / Response_IS) * (Concentration_IS / ResponseFactor)

The method must be fully validated to ensure it is fit for purpose. Key validation parameters are defined by international guidelines.[15]

-

Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99 across the desired concentration range.[15]

-

Accuracy: Determined by analyzing the QC samples. The mean calculated concentration should be within ±15% of the nominal value.[15] For Diquat, average recoveries between 77% and 85% have been reported as acceptable.[7][8]

-

Precision: Expressed as the relative standard deviation (RSD) of replicate QC sample measurements, which should also be ≤15%.[7][15]

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For Diquat, LOQs as low as 0.1 µg/L in drinking water have been achieved.[1]

-

Matrix Effect: While IDMS largely corrects for matrix effects, it is good practice to assess them during validation to understand the degree of ion suppression or enhancement occurring.[7]

Table 3: Example Method Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99[15] |

| Accuracy (% Bias) | Within ± 15% of nominal value |

| Precision (% RSD) | ≤ 15%[15] |

| Analyte Recovery (%) | Typically 70-120% |

Conclusion

The robust and reliable quantification of Diquat in challenging matrices is not just an analytical preference but a necessity for ensuring human and environmental safety. The inherent difficulties in Diquat analysis, stemming from its polarity and susceptibility to matrix interference, are effectively overcome by the principled application of Isotope Dilution Mass Spectrometry. The use of a stable isotope-labeled internal standard like Diquat-d4, integrated into a well-designed workflow from the initial sample weigh-in, compensates for analytical variability at every stage. This guide provides the technical framework and field-proven insights necessary to develop, validate, and implement a defensible, accurate, and precise method for Diquat analysis, meeting the highest standards of scientific integrity.

References

-

Restek Corporation. (2020, October 20). LC-MS/MS Analysis of Paraquat and Diquat without Ion-Pairing Reagents. Retrieved from Restek website. [Link]

-

University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. Retrieved from UWPR website. [Link]

-

Kalomoiri, M., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Molecules, 27(10), 3299. [Link]

-

Chokkathukalam, A., et al. (2013). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 5(6), 689-702. [Link]

-

Wang, C., et al. (2022). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. Journal of Analytical Methods in Chemistry, 2022, 6878893. [Link]

-

Federal Register. (2020, October 22). Diquat; Pesticide Tolerances. Retrieved from Federal Register website. [Link]

-

Lozano, A., et al. (2016). Determination of paraquat and diquat: LC-MS method optimization and validation. Food Chemistry, 213, 157-164. [Link]

-

U.S. Environmental Protection Agency. (1992). Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from EPA website. [Link]

-

Lozano, A., et al. (2016). Determination of paraquat and diquat: LC-MS method optimization and validation. Food Chemistry, 213, 157-164. [Link]

-

SCIEX. Fast and Sensitive Analysis of Paraquat and Diquat in Drinking Water. Retrieved from SCIEX website. [Link]

-

Agilent Technologies. Paraquat and Diquat Analysis in Tea. Retrieved from Agilent website. [Link]

-

Cho, I. K., et al. (2020). Development of a Simultaneous Analytical Method for Diquat, Paraquat and Chlormequat in Animal Products Using UPLC-MS/MS. Korean Journal of Environmental Agriculture, 39(4), 368-374. [Link]

-

Gleason, P. M., & Hamper, B. C. (2016). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Research Symposium. [Link]

-

Wang, Y., et al. (2016). The Research on Analytical Method of Diquat Dibromide in Diquat Technical Concentrates. MATEC Web of Conferences, 62, 04005. [Link]

-

EUR-Lex. (2018, October 15). Commission Implementing Regulation (EU) 2018/1532. Retrieved from EUR-Lex website. [Link]

- Google Patents. CN109265304B - Synthesis method of deuterated compound.

-

ResearchGate. (2017, December 27). Can we use a deuterium drug as internal standard for pesticides mixture? Retrieved from ResearchGate website. [Link]

-

U.S. Environmental Protection Agency. (2025, November 13). EPA Updates Review on Potential Paraquat Volatilization and Plans to Request Additional Data from Manufacturers. Retrieved from EPA website. [Link]

-

Numazawa, M., et al. (1992). Synthesis of Deuterium-Labeled 16 alpha,19-dihydroxy C19 Steroids as Internal Standards for Gas Chromatography-Mass Spectrometry. Chemical & Pharmaceutical Bulletin, 40(10), 2759-63. [Link]

Sources

- 1. sciex.com [sciex.com]

- 2. matec-conferences.org [matec-conferences.org]

- 3. Federal Register :: Diquat; Pesticide Tolerances [federalregister.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. eur-lex.europa.eu [eur-lex.europa.eu]

- 6. LC-MS/MS Analysis of Paraquat and Diquat without Ion-Pairing Reagents [discover.restek.com]

- 7. researchgate.net [researchgate.net]

- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 9. UWPR [proteomicsresource.washington.edu]

- 10. researchmgt.monash.edu [researchmgt.monash.edu]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning [mdpi.com]

- 16. agilent.com [agilent.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Advanced Internal Standard Selection for Diquat Analysis: The Case for Diquat-d12

Topic: Diquat-d4 vs Diquat-d12 Internal Standard Selection Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Bioanalytical Leads

Executive Directive: The Hidden Instability of Diquat-d4

In high-stakes quantitative analysis of quaternary ammonium herbicides, the selection of an Internal Standard (IS) is often treated as a procurement detail rather than a critical chemical variable. For Diquat (1,1'-ethylene-2,2'-bipyridyldiylium), the industry-standard Diquat-d4 presents a latent failure mode that compromises data integrity in trace-level assays.

This guide posits a definitive shift: Diquat-d12 is the scientifically superior choice. The rationale is not merely isotopic purity, but chemical stability against Hydrogen-Deuterium Exchange (HDX) .

The Core Thesis: The ethylene bridge protons of Diquat are sufficiently acidic to undergo back-exchange with protic solvents. Since Diquat-d4 relies exclusively on bridge deuteration, this exchange converts the IS back into the native analyte (d0), causing "phantom" quantitation and false positives. Diquat-d12, possessing stable ring deuteration, eliminates this risk.

The Mechanism of Failure: Why Diquat-d4 Compromises Data

To understand the failure of Diquat-d4, we must analyze the molecular geometry and electron distribution of the Diquat dication.

The Acidic Bridge Hypothesis

Diquat consists of two pyridinium rings bridged by an ethylene group. The quaternary nitrogens exert a strong electron-withdrawing effect (inductive effect,

-

Diquat-d4 Structure: 1,1'-(ethylene-d4)-2,2'-bipyridyldiylium.[1][2] The four deuterium atoms are located entirely on the labile bridge.

-

The Exchange Reaction: In aqueous mobile phases (especially at pH > 5 or during storage), these bridge deuterons (

) can exchange with solvent protons ( -

Result: The Internal Standard slowly converts into the Analyte. In a sample with 0 ppb Diquat, a degrading d4 standard will generate a signal in the native channel, leading to a false positive.

The Diquat-d12 "Ring-Fence" Advantage

Diquat-d12 is fully deuterated (8 ring protons + 4 bridge protons). Even if the 4 bridge protons undergo complete back-exchange, the molecule retains 8 deuterium atoms on the bipyridyl rings. Aromatic protons on pyridinium rings are chemically inert to exchange under standard LC-MS conditions.

-

Worst-Case Scenario for d12:

-

Analytical Safety: Diquat-d8 is mass-resolved from Native Diquat (d0). There is no contribution to the analyte channel.

Mass Spectrometry Dynamics: The Doubly Charged Trap

Diquat is unique because it is typically analyzed as a doubly charged ion (

The Compression Effect

| Compound | Molecular Formula | Mass (Monoisotopic) | Ion State | Observed | |

| Native Diquat | 184.10 | 92.05 | - | ||

| Diquat-d4 | 188.12 | 94.06 | +2.01 | ||

| Diquat-d12 | 196.17 | 98.09 | +6.04 |

The Isotopic Overlap Risk

-

Diquat-d4 (+2

shift): The -

Diquat-d12 (+6

shift): A shift of 6

Visualizing the Failure Pathway

The following diagram illustrates the chemical vulnerability of the ethylene bridge and the "Safety Buffer" provided by ring deuteration.

Figure 1: The degradation pathway of Diquat-d4 leads directly to native analyte generation (False Positive), whereas Diquat-d12 degrades to a mass-resolved species (d8).

Validated Experimental Protocol

To transition from d4 to d12, or to validate your current d4 stock, follow this self-validating protocol. This workflow is designed to detect "IS Cross-talk" before it ruins a batch.

Reagents & Materials

-

IS Stock: Diquat-d12 dibromide (CAS: N/A for salt, verify structure).

-

Column: HILIC or Mixed-Mode (e.g., Restek Raptor HILIC-Si or Thermo Acclaim Trinity Q1). Note: C18 is ineffective for Diquat retention.

-

Labware: Polypropylene (PP) only. Diquat adsorbs irreversibly to glass silanols.

The "Zero-Analyte" Stress Test

This experiment determines if your IS contributes to the analyte signal.

-

Preparation: Prepare a high-concentration IS solution (e.g., 100 ppb Diquat-d12) in the mobile phase.

-

Incubation: Split the sample into two aliquots:

-

Aliquot A: Analyze immediately (

). -

Aliquot B: Incubate at room temperature for 24 hours (

).

-

-

LC-MS/MS Method:

-

Inject Aliquot A and B.

-

Monitor ONLY the Native Diquat transition (

). -

Do not monitor the IS transition for this test to avoid electronic crosstalk.

-

-

Acceptance Criteria:

-

Peak Area at retention time of Diquat < 0.5% of the LLOQ area.

-

If Aliquot B shows higher signal than A, Back-Exchange is occurring .

-

Recommended LC-MS/MS Transitions

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Purpose |

| Diquat (Native) | 92.0 ( | 79.0 | 25 | Quantifier |

| 183.1 ( | 157.0 | 30 | Qualifier (Single Charge) | |

| Diquat-d12 | 98.1 ( | 84.1 | 25 | Recommended IS |

| Diquat-d4 | 94.1 ( | 81.1 | 25 | Legacy (High Risk) |

Note: While monitoring the singly charged radical cation (

References

-

Suzuki, T., et al. (2018). The internal standard diquat-d4 causes errors in diquat analysis by LC–MS/MS. Forensic Toxicology, 36, 458–466.

- Key Finding: Explicit confirmation of d4 back-exchange leading to false positives.

-

Thermo Fisher Scientific. (2013). Analysis of Diquat and Paraquat Using UHPLC Orbitrap MS.

- Key Finding: Discusses isotopic overlap issues and the necessity of high-resolution MS if mass shift is low.

-

U.S. EPA. (1995). Method 549.

- Key Finding: Establishes the difficulty of Diquat analysis (glass adsorption, ion pairing)

-

Restek Corporation. (2020).

- Key Finding: Highlights HILIC column usage to avoid ion-pairing reagents, further emphasizing the need for a stable IS that behaves identically to the analyte on HILIC phases.

Sources

Technical Guide: Synthesis and Stability of Diquat-d4 Dibromide Reference Materials

Executive Summary

This technical guide details the synthesis, purification, characterization, and stability profiling of Diquat-d4 dibromide (1,1'-ethylene-d4-2,2'-bipyridinium dibromide). Designed for analytical chemists and pharmaceutical researchers, this document provides a reproducible protocol for generating high-purity stable isotope-labeled internal standards (SIL-IS) essential for the accurate quantification of Diquat residues via LC-MS/MS.

Introduction: The Critical Role of Deuterated Standards

Diquat is a non-selective contact herbicide widely used for crop desiccation.[1] Its cationic nature and high polarity make it challenging to analyze using standard reverse-phase chromatography.[2] In LC-MS/MS workflows, Diquat suffers from significant matrix effects (ion suppression) due to co-eluting polar interferences.

Diquat-d4 dibromide serves as the gold-standard internal standard because it:

-

Mirrors Retention Behavior: Co-elutes with native Diquat, experiencing the exact same matrix suppression/enhancement.

-

Differentiates by Mass: Provides a mass shift of +4 Da (

183 -

Corrects for Extraction Losses: Compensates for variability in solid-phase extraction (SPE) or protein precipitation recovery.

Chemical Synthesis Strategy

The synthesis of Diquat-d4 dibromide is a nucleophilic substitution reaction (quaternization) involving the bridging of 2,2'-bipyridine with a deuterated alkylating agent.

Reaction Mechanism

The reaction utilizes 1,2-dibromoethane-d4 to introduce the ethylene bridge. The use of the dibromide salt form is preferred over the dichloride for synthesis due to the higher reactivity of the bromo-linker, though the counter-ion can be exchanged later if required.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for Diquat-d4 dibromide via cyclization of 2,2'-bipyridine.

Detailed Experimental Protocol

Safety Note: Diquat is toxic.[1][2][3] Handle all reagents in a fume hood with appropriate PPE (gloves, goggles). 1,2-dibromoethane is a potential carcinogen.

Step 1: Reaction Setup

-

Dissolve 2,2'-bipyridine (1.0 eq, e.g., 1.56 g) in anhydrous acetonitrile (20 mL).

-

Add 1,2-dibromoethane-d4 (1.2 eq, excess to drive completion) to the solution.

-

Equip the round-bottom flask with a reflux condenser and a drying tube (CaCl

) or nitrogen balloon to exclude moisture.

Step 2: Cyclization

-

Heat the mixture to reflux (approx. 80-82°C) with magnetic stirring.

-

Maintain reflux for 24 to 48 hours . The solution will turn yellow/orange, and a yellow precipitate (the product) will begin to form.

Step 3: Isolation

-

Cool the reaction mixture to room temperature, then chill in an ice bath for 1 hour to maximize precipitation.

-

Filter the yellow solid under vacuum using a sintered glass funnel.

-

Wash the filter cake with cold acetonitrile (

mL) to remove unreacted starting materials. -

Wash with diethyl ether (

mL) to remove residual solvent.

Step 4: Purification (Recrystallization)

-

Dissolve the crude yellow solid in a minimum amount of hot methanol or water .

-

Add acetone dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Collect the purified yellow crystals by filtration and dry under high vacuum at 50°C for 4 hours.

Characterization & Validation

To certify the material as a reference standard, it must pass rigorous identity and purity checks.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) confirms the structure and the success of the deuteration.[4]

| Proton Environment | Chemical Shift ( | Multiplicity | Integration (Native) | Integration (Diquat-d4) |

| Aromatic H (6,6') | 9.0 - 9.2 | Doublet | 2H | 2H |

| Aromatic H (4,4') | 8.6 - 8.8 | Triplet | 2H | 2H |

| Aromatic H (3,3') | 8.4 - 8.6 | Doublet | 2H | 2H |

| Aromatic H (5,5') | 8.0 - 8.2 | Triplet | 2H | 2H |

| Bridge H (-CH | 4.7 - 5.0 | Singlet | 4H | Absent (Silent) |

Interpretation: The disappearance of the singlet peak at ~4.8 ppm (ethylene bridge) confirms the incorporation of the deuterium label. Residual signal at this position indicates incomplete deuteration (D

Mass Spectrometry (LC-MS)

-

Native Diquat Cation:

183.1 -

Diquat-d4 Cation:

187.1 -

Acceptance Criteria: The abundance of the

183 ion (M0) in the Diquat-d4 material should be

Stability Profile

Diquat dibromide has specific stability vulnerabilities that must be managed during storage and handling.

Stability Testing Logic

Figure 2: Stability logic indicating critical degradation pathways (Hydrolysis and Photolysis) and mitigation strategies.

Key Stability Parameters

-

Photostability (Critical): Diquat is highly sensitive to UV light. Aqueous solutions exposed to sunlight degrade within days, forming TOPPS (1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion).

-

Protocol: Always use amber glassware or wrap containers in aluminum foil.

-

-

pH Stability:

-

Acidic/Neutral (pH 1-7): Stable.[5]

-

Alkaline (pH > 9): Unstable. The quaternary ammonium ring undergoes nucleophilic attack by hydroxide ions, leading to ring opening and color change (green/brown).

-

-

Isotopic Stability: The deuterium atoms on the ethylene bridge are non-exchangeable under standard storage conditions. Unlike protons on hydroxyl or amine groups, these C-D bonds are kinetically stable and do not exchange with solvent protons.

References

-

Syngenta/Imperial Chemical Industries. (1958). Preparation of 1,1'-ethylene-2,2'-bipyridylium dibromide.[4][6][7] US Patent 2,823,987. Link

-

Food and Agriculture Organization (FAO). (2008).[8] FAO Specifications and Evaluations for Agricultural Pesticides: Diquat Dibromide.[8]Link

-

Fuke, C., et al. (2018). The internal standard diquat-d4 causes errors in diquat analysis by LC–MS/MS. Forensic Toxicology, 36, 458–466.[9] Link

-

World Health Organization (WHO). (2003). Diquat in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.Link

-

Sigma-Aldrich (Merck). Diquat dibromide monohydrate Product Information.Link

Sources

- 1. cdpr.ca.gov [cdpr.ca.gov]

- 2. sciex.com [sciex.com]

- 3. Diquat dibromide [sitem.herts.ac.uk]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. GB2580814A - Method for preparing 1,1'-Ethylene-2,2'-Bipyridyl Dichloride Salt - Google Patents [patents.google.com]

- 8. openknowledge.fao.org [openknowledge.fao.org]

- 9. Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Applications of Diquat-d4 in Oxidative Stress Mechanism Studies

Executive Summary

This technical guide delineates the critical role of Diquat-d4 (Diquat dibromide-d4) as a stable isotope-labeled internal standard (SIL-IS) in the study of oxidative stress mechanisms. While Diquat (DQ) serves as a potent redox cycler to induce mitochondrial dysfunction and superoxide anion (

This document provides researchers with a self-validating analytical workflow to correlate Diquat pharmacokinetics (PK) with pharmacodynamic (PD) oxidative markers (e.g., Nrf2, MDA, SOD). It addresses the specific challenges of quantifying quaternary ammonium herbicides in complex biological matrices and establishes Diquat-d4 as the requisite tool for normalizing matrix effects and ionization suppression.

The Mechanistic Context: Diquat as a Redox Cycler[1][2]

To apply Diquat-d4 effectively, one must first understand the target analyte's behavior. Diquat is not merely a toxicant; it is a specific probe for mitochondrial superoxide production. Unlike Paraquat, which targets lung tissue via polyamine transporters, Diquat exhibits distinct hepatotoxicity and nephrotoxicity profiles.

The Redox Cycling Loop

Diquat exerts toxicity through a continuous reduction-oxidation cycle, primarily within the mitochondria. This cycle bypasses the electron transport chain (ETC), hijacking electrons to generate reactive oxygen species (ROS).

-

Reduction: Diquat dication (

) accepts an electron from cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form the radical cation ( -

Oxidation: The radical cation reacts rapidly with molecular oxygen (

). -

ROS Generation: This reaction produces the superoxide anion (

) and regenerates the parent

Visualization of the Signaling Pathway

The following diagram maps the Diquat redox cycle and its downstream activation of the Nrf2 antioxidant defense system.

Figure 1: The Diquat redox cycle generating superoxide anions, triggering the Nrf2-mediated adaptive immune response.

The Analytical Imperative: Why Diquat-d4?

In mechanistic studies, researchers often attempt to correlate the administered dose with tissue damage. This is scientifically flawed due to inter-subject variability in metabolism and excretion. The internal concentration is the only valid metric.

The Challenge of Quaternary Amines

Diquat is a highly polar, permanently charged dication. This physicochemical profile creates specific analytical hurdles:

-

No Retention on C18: Diquat elutes in the void volume of standard Reverse Phase (RP) columns.

-

Ion Suppression: In ESI+ mode, co-eluting phospholipids and endogenous amines in plasma/urine severely suppress the Diquat signal.

-

Adsorption: Diquat adheres avidly to glass and plastic surfaces, leading to low recovery.

The Diquat-d4 Solution

Diquat-d4 (Ethylene-d4) is the requisite Internal Standard.

-

Structure: Deuterium labeling on the ethylene bridge (

) confers a mass shift of +4 Da (or +3 Da depending on ionization state). -

Co-elution: It elutes at the exact retention time as native Diquat, experiencing the exact same matrix suppression.

-

Normalization: By calculating the Area Ratio (Analyte/IS), the suppression effects are mathematically cancelled out.

Critical Warning: Do not use Paraquat as an internal standard for Diquat. Despite structural similarity, their recovery rates in protein precipitation differ significantly.

Validated Analytical Workflow

This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) coupled with MS/MS for the quantification of Diquat in biological matrices (Plasma, Liver Homogenate, Urine).

Reagents & Standards

-

Analyte: Diquat Dibromide Monohydrate (CAS: 6385-62-2).

-

Internal Standard: Diquat-d4 Dibromide (CAS: 85-00-7 unlabeled ref).[1] Ensure isotopic purity >98% to prevent contribution to the native channel.

-

Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma/tissue homogenate to a polypropylene tube.

-

Spike IS: Add 10 µL of Diquat-d4 working solution (e.g., 100 ng/mL).

-

Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid).

-

Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 12,000 x g for 10 min at 4°C.

-

Transfer: Transfer supernatant to a plastic vial (avoid glass).

LC-MS/MS Conditions

-

Column: HILIC Silica Column (e.g., 2.1 x 100 mm, 3 µm).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 90% B (Isocratic hold)

-

1-4 min: 90% B -> 50% B

-

4-6 min: 50% B (Wash)

-

6.1 min: 90% B (Re-equilibration)

-

Mass Spectrometry Parameters (MRM)

Diquat is detected as the singly charged radical cation

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Loss Fragment |

| Diquat (Native) | 183.1 ( | 157.1 | 25 | |

| Diquat (Native) | 183.1 | 130.1 | 35 | Secondary |

| Diquat-d4 (IS) | 187.1 ( | 159.1 | 25 |

Note: The transition 183->157 corresponds to the loss of the ethylene bridge (

Workflow Diagram

Figure 2: Step-by-step extraction and quantification workflow using Diquat-d4.

Case Application: Correlating PK/PD

To validate an oxidative stress mechanism, one must demonstrate a dose-dependent response.

Experimental Design

-

Group A: Control (Saline).

-

Group B: Low Dose Diquat (10 mg/kg).

-

Group C: High Dose Diquat (50 mg/kg).

Required Readouts

-

PK Readout: Liver tissue concentration of Diquat (ng/g) using Diquat-d4 method .

-

PD Readout: Mitochondrial Superoxide (MitoSOX fluorescence) and Lipid Peroxidation (MDA levels).

Interpretation

If Group C shows high oxidative damage but low measured Diquat levels (due to poor extraction or rapid clearance), the mechanistic link is broken. The Diquat-d4 method ensures that the measured concentration accurately reflects the tissue burden, allowing for a tight correlation (

References

-

Mechanism of Toxicity: Magalhães, J., et al. (2018). "Diquat-induced oxidative stress and toxicity in biological systems." Archives of Toxicology. Link

-

Nrf2 Pathway: Xu, S., et al. (2017). "Nrf2 protects against diquat-induced liver and lung injury." Free Radical Biology and Medicine. Link

-

Analytical Method (HILIC): Oulkar, D., et al. (2019). "High throughput residue analysis of paraquat and diquat involving hydrophilic interaction liquid chromatographic separation." Food Additives & Contaminants: Part A. Link

-

Diquat-d4 Utility: Tsao, Y.C., et al. (2016). "Simultaneous Determination and Quantitation of Paraquat, Diquat, Glufosinate and Glyphosate in Postmortem Blood and Urine by LC-MS-MS." Journal of Analytical Toxicology. Link

-

Ion Suppression: Fuke, C., et al. (2002). "Detection of paraquat and diquat in human blood and urine using liquid chromatography-mass spectrometry." Legal Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Diquat-d4 Peak Tailing

Introduction: The Dicationic Challenge

Welcome to the technical support center. You are likely here because your Diquat-d4 internal standard—and by extension, your native Diquat analyte—is exhibiting severe peak tailing, broadness, or retention instability.

The Root Cause: Diquat is not a standard organic molecule; it is a quaternary ammonium dication (permanently charged, +2).

-

On C18 (Reversed-Phase): It acts as a potent silanol scavenger. The cationic charges bind irreversibly to residual silanols on the silica surface, causing the "shark fin" tailing profile.

-

On HILIC (Hydrophilic Interaction): While HILIC is the "natural" home for charged polar species, tailing here is usually a symptom of sample solvent mismatch or insufficient ionic strength, rather than surface adsorption.

This guide breaks down the troubleshooting protocols for both modes.

Part 1: The Mechanism of Tailing

To fix the peak, you must visualize the interaction. The following diagram illustrates why Diquat tails on C18 compared to its behavior in HILIC.

Figure 1: Mechanistic Origins of Peak Tailing

Caption: Figure 1. On C18 (left), the dicationic Diquat binds to anionic silanols, causing drag (tailing). On HILIC (right), retention is driven by partitioning; tailing here is usually kinetic or solvent-based.

Part 2: Troubleshooting C18 (The "Force Fit" Approach)

Using C18 for Diquat is fighting against thermodynamics. If you must use C18 (e.g., for legacy EPA Method 549.2 compliance), you cannot rely on hydrophobic retention alone. You must mask the silanols.

Common Symptom: The "Shark Fin" Peak

The peak rises slowly and drags out indefinitely.

Protocol A: Ion-Pairing (The Mandatory Fix)

You must add an anionic Ion-Pairing Reagent (IPR) to the mobile phase. The anion binds to the Diquat cation, neutralizing it and allowing it to interact with the C18 chain.

Step-by-Step Optimization:

-

Select the Reagent:

-

UV Detection: Use 1-Hexanesulfonic acid (sodium salt) . This is standard for EPA 549.2 [1].[1]

-

MS Detection: Use Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) . Warning: Sulfonic acids are non-volatile and will ruin a Mass Spectrometer.

-

-

Concentration: Start at 10 mM . If tailing persists, increase to 20 mM.

-

pH Control: Adjust Mobile Phase A to pH 3.0 - 3.5 .

-

Why? Low pH suppresses the ionization of residual silanols (Si-O- → Si-OH), reducing the secondary cation-exchange sites.

-

-

Temperature: Run the column at 40°C . Higher temperature improves mass transfer kinetics, sharpening the tail.

| Parameter | Recommended Setting | Mechanism |

| Mobile Phase A | Water + 10-20mM HFBA (for MS) | Ion-pairing neutralizes charge |

| Mobile Phase B | Acetonitrile + 10-20mM HFBA | Maintains equilibrium |

| Column | End-capped C18 or C8 | "End-capping" reduces silanol exposure |

Critical Alert: Once a column is used with ion-pairing reagents, it is permanently altered.[2] Do not use this column for other methods.

Part 3: Troubleshooting HILIC (The "Natural Fit" Approach)

HILIC is the modern standard for quaternary amines. However, users often encounter split peaks or fronting/tailing due to a specific error: The Diluent Effect .

Common Symptom: Broad, Split, or Fronting Peaks

Unlike C18 tailing (adsorption), HILIC distortion is usually caused by the sample solvent being "stronger" (more aqueous) than the mobile phase.

Protocol B: The Diluent Match

In HILIC, water is the "strong" solvent.[3][4][5][6] If you inject Diquat dissolved in 100% water into a column running 90% Acetonitrile, the water plug travels faster than the mobile phase, carrying the analyte with it and smearing the band.

Step-by-Step Optimization:

-

Modify Sample Diluent:

-

The Golden Rule: The sample solvent must be ≥ 75% Organic (Acetonitrile).

-

Action: Dilute your aqueous extract with Acetonitrile. If the sample precipitates, use Methanol/Acetonitrile (50:50) as a bridge, but keep water content < 25%.

-

-

Buffer Strength (Ionic Strength):

-

Diquat is doubly charged. It repels itself. You need salt to shield these charges.

-

Recipe: Use 50-100 mM Ammonium Formate in the aqueous portion of the mobile phase (usually Mobile Phase B in HILIC).

-

Note: Total buffer concentration in the final mixture (A+B) should be at least 10-20 mM.

-

-

Column Equilibration:

Part 4: Decision Matrix & Workflow

Use this flowchart to diagnose your specific issue based on the column type and observed symptoms.

Figure 2: Troubleshooting Logic Tree

Caption: Figure 2. Decision tree for isolating the root cause of tailing. Note that "Diluent Mismatch" is the primary failure mode for HILIC, while "Silanol Interaction" is the primary failure mode for C18.

Part 5: Summary of Performance Metrics

The following table summarizes expected performance when protocols are correctly applied.

| Feature | C18 + Ion Pairing | HILIC (Zwitterionic/Silica) |

| Retention Mechanism | Hydrophobic + Ion Exchange (Induced) | Hydrophilic Partitioning + Electrostatic |

| Typical Tailing Factor | 1.2 – 1.8 (Difficult to get < 1.2) | 1.0 – 1.3 (Superior symmetry) |

| MS Sensitivity | Low (Ion pairing suppresses signal) | High (High organic mobile phase enhances ESI) |

| Sample Prep Req | Tolerates aqueous samples well | Strict: Requires organic extraction/dilution |

| Primary Failure Mode | Silanol Activity (Tailing) | Diluent Mismatch (Split Peaks) |

| Best Use Case | Legacy UV Methods (EPA 549.2) | Modern LC-MS/MS Analysis |

References

-

U.S. Environmental Protection Agency. (1997). Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection.[1][7] Revision 1.0.

-

Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Restek ChromaBLOGraphy.

-

Agilent Technologies. (2017).[2] Rapid Separation of Paraquat and Diquat Using Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Application Note 5991-8763EN.

-

Waters Corporation. (2013). Direct Quantification of Diquat and Paraquat in Drinking Water Samples Using Ultra-Sensitive UPLC-MS/MS Analysis. Application Note 720004653EN.

-

Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 566–572.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. How to Avoid Common Problems with HILIC Methods [discover.restek.com]

- 4. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]

- 5. lcms.cz [lcms.cz]

- 6. agilent.com [agilent.com]

- 7. NEMI Method Summary - 549.2 [nemi.gov]

Technical Support Center: Diquat-d4 Ion Suppression & Analysis Guide

Executive Summary: The "Quat" Challenge

Diquat is a doubly charged quaternary ammonium cation (

The Core Problem: In LC-MS/MS, Diquat-d4 (the internal standard) is often used to correct for matrix effects.[1] However, in complex matrices (soil, urine, crops), ion suppression often exceeds 80%, effectively blinding the detector. If the Diquat-d4 signal is suppressed differently than the native Diquat (due to slight retention time shifts or isobaric interference), quantification becomes invalid.

This guide provides a self-validating workflow to diagnose, mitigate, and resolve these suppression events.

Diagnostic Protocol: Is it Suppression or Loss?

Before changing your method, you must prove the signal loss is due to ionization competition (suppression) and not extraction loss or adsorption.

Experiment A: Post-Column Infusion (The "Matrix Map")

This is the gold-standard diagnostic. We will map the "suppression zones" of your chromatogram.[2]

Protocol:

-

Setup: Disconnect the column from the MS source. Insert a PEEK "Tee" union.

-

Infusion: Connect a syringe pump to the Tee. Infuse a clean standard of Diquat (100 ppb) at 10 µL/min.

-

Flow: Connect the LC column effluent to the other side of the Tee. Run your standard LC gradient (with a blank matrix injection).

-

Analysis: Monitor the baseline. A flat baseline = no suppression. A dip in the baseline = suppression zone.

Visualization of Setup:

Interpretation:

-

If Diquat elutes during a baseline dip (suppression zone), your method is invalid. You must move the peak (chromatography) or remove the interference (sample prep).

-

If the baseline is stable but signal is low, the issue is Adsorption (check your vials) or Extraction Efficiency .

Chromatographic Resolution: Moving the Peak

Standard C18 is ineffective. You have two primary choices. HILIC is the modern recommendation to avoid system contamination.

Option 1: HILIC (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains Diquat by partitioning it into a water layer on the silica surface.

-

The Critical Factor: Buffer Strength. You must use high ionic strength to mask silanols.

-

Recommended Column: Waters CORTECS HILIC or Restek Raptor HILIC-Si.

-

Mobile Phase A: 100–200 mM Ammonium Formate (pH 3.7). Note: Standard 10mM buffers are insufficient for Diquat.

-

Why it works: The high salt concentration suppresses the ionic interaction with the glass/silica, sharpening the peak and separating it from the "void volume" salts that cause suppression [1][3].

Option 2: Ion-Pairing (Legacy/Alternative)

Uses a reagent (e.g., HFBA) to neutralize the charge, allowing retention on C18.

-

Risk: HFBA permanently contaminates the MS source, suppressing ionization for other positive mode methods. Use dedicated columns and systems only.

Sample Preparation: Removing the Matrix

If chromatography cannot separate Diquat from the suppression zone, you must clean the sample.

Workflow: QuPPe vs. WCX SPE

For food/plant matrices, the QuPPe (Quick Polar Pesticides) method is the industry standard [2]. For water or complex biologicals, Weak Cation Exchange (WCX) SPE is superior.

The "Plastic Rule": Diquat binds to glass.

-

NEVER use glass vials, glass pipettes, or glass volumetric flasks.

-

ALWAYS use Polypropylene (PP) containers.

Troubleshooting the Internal Standard (Diquat-d4)

Issue: The Diquat-d4 signal varies significantly between samples. Cause: The "Deuterium Isotope Effect."

-

Mechanism: Deuterated compounds are slightly less lipophilic than their non-deuterated parents. In high-efficiency HILIC runs, Diquat-d4 may elute slightly earlier (0.05 - 0.1 min) than native Diquat.

-

The Danger: If the Diquat-d4 elutes into a suppression zone (e.g., a salt front) just before the native Diquat elutes (where the suppression has cleared), the IS will be suppressed while the analyte is not. This leads to massive over-estimation of the analyte concentration.

Solution:

-

Check the retention time delta between Diquat and Diquat-d4.

-

Ensure both peaks fall within the "safe zone" identified in your Post-Column Infusion experiment.

-

If they separate too much, lower the chromatographic efficiency (shallower gradient) or switch to a column with different selectivity (e.g., HILIC-Z).

Troubleshooting Matrix & FAQs

| Symptom | Probable Cause | Corrective Action |

| Low Recovery (<50%) | Adsorption to Glass | Switch all labware to Polypropylene (PP). |

| Broad/Tailing Peaks | Secondary Silanol Interactions | Increase buffer conc. to 100-200mM Ammonium Formate [1]. |

| Variable IS Response | Ion Suppression | Perform Post-Column Infusion; switch to WCX SPE cleanup. |

| Ghost Peaks | Carryover | Diquat sticks to injector needles. Use an acidic needle wash (1% Formic Acid in MeOH). |

| Retention Shift | pH Mismatch | HILIC is sensitive to pH. Ensure Mobile Phase A is buffered to pH 3.7 exactly. |

Frequently Asked Questions

Q: Can I use C18 columns for Diquat? A: Only if you use ion-pairing reagents like HFBA. However, this is not recommended for modern labs due to system contamination. HILIC is the superior, cleaner approach [1].

Q: Why does my Diquat signal disappear after 24 hours in the autosampler? A: If you are using glass vials, it has adsorbed to the wall. If you are using plastic, check your pH. Diquat is unstable in basic conditions (pH > 9). Keep extracts acidic.

Q: My Diquat-d4 IS area count is 50% lower in samples than in solvent standards. A: This is classic matrix suppression. You cannot rely on the IS alone to fix this if the suppression exceeds 50-60%. You must improve cleanup (WCX SPE) or dilute the sample (if sensitivity permits) to reduce the matrix load.[5]

References

-

Waters Corporation. (2020). UPLC-MS/MS Determination of Paraquat and Diquat in Potato and Wheat Using the CORTECS UPLC HILIC Column. Application Note.

-

EURL-SRM. (2018).[6] Quick Method for the Analysis of Highly Polar Pesticides in Food of Plant Origin (QuPPe-PO-Method).[5][7] European Reference Laboratories.[3][7][8]

-

Restek Corporation. (2020). LC-MS/MS Analysis of Paraquat and Diquat without Ion-Pairing Reagents.

-

Agilent Technologies. (2015). Determination of cationic polar pesticides in cereals using improved cation-exchange separation technology.

Sources

- 1. Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. waters.com [waters.com]

- 4. waters.com [waters.com]

- 5. QuPPe: About the Method [quppe.eu]

- 6. Simultaneous determination of the quaternary ammonium pesticides paraquat, diquat, chlormequat, and mepiquat in barley and wheat using a modified quick polar pesticides method, diluted standard addition calibration and hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. lcms.cz [lcms.cz]

Eliminating matrix effects in Diquat analysis using Diquat-d4 correction

Technical Support Center: Diquat Analysis & Matrix Effect Elimination

Welcome to the technical support center for Diquat analysis. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are working with the challenging analysis of Diquat. Here, we will delve into the common issues encountered, particularly the pervasive problem of matrix effects, and provide expert guidance on how to achieve accurate, reproducible results using Diquat-d4 as an internal standard.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts to provide a solid understanding of Diquat analysis and the role of isotopic labeling in mitigating common analytical hurdles.

Q1: What is Diquat, and why is its accurate analysis critical?

A1: Diquat (1,1'-ethylene-2,2'-bipyridinium ion) is a fast-acting, non-selective contact herbicide and crop desiccant.[1][2][3] Due to its potential toxicity, regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Commission, have established Maximum Residue Limits (MRLs) for Diquat in various commodities like drinking water, cereals, and produce.[1][3][4] Accurate and sensitive analysis is therefore essential to ensure consumer safety, environmental protection, and regulatory compliance.

Q2: What are "matrix effects" in LC-MS/MS analysis, and why is Diquat so susceptible?

A2: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components from the sample matrix (e.g., salts, pigments, lipids). Diquat analysis is particularly prone to these effects for several reasons:

-

High Polarity: Diquat is a dicationic, highly polar compound, making it difficult to retain on traditional reversed-phase HPLC columns.[5] This often leads to elution in the "solvent front," where many matrix components also appear.

-

Strong Interactions: It has a tendency to interact with surfaces and matrix components, which can lead to variable recoveries and inconsistent ionization.[1]

-

Complex Matrices: Samples such as pulses, oily seeds, and processed foods contain complex mixtures of compounds that can significantly interfere with Diquat's ionization in the mass spectrometer source.[1]

Q3: What is Diquat-d4, and how does it work as an internal standard to correct for matrix effects?

A3: Diquat-d4 is an isotopically labeled version of Diquat where four hydrogen atoms on the ethylene bridge are replaced with deuterium atoms. It serves as an ideal internal standard (IS) for quantification.[6] Here's the principle:

-

Chemical and Physical Similarity: Diquat-d4 is chemically identical to Diquat and has nearly identical physical properties, such as polarity, solubility, and chromatographic retention time.

-

Mass Difference: It is differentiated from the native Diquat by the mass spectrometer due to its higher mass (4 Daltons heavier).

-

Co-elution and Shared Fate: When spiked into a sample early in the preparation process, Diquat-d4 experiences the exact same journey as the native Diquat. It undergoes the same extraction inefficiencies, sample losses, and, most importantly, the same degree of matrix-induced ionization suppression or enhancement.

-

Ratio-Based Quantification: Since both the analyte and the internal standard are affected proportionally, the ratio of their peak areas remains constant and accurate, regardless of the matrix effect. The final concentration is calculated based on this stable ratio, effectively nullifying the impact of the matrix.

dot graph TD { subgraph "Sample Preparation & Analysis" A[Sample Extraction] --> B{Spike with Diquat-d4}; B --> C[Cleanup / SPE]; C --> D[LC Separation]; D --> E[MS/MS Detection]; end

} dot Caption: Workflow for Diquat analysis using Diquat-d4 internal standard.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Q1: My Diquat and Diquat-d4 peaks are broad, tailing, or splitting. What are the common causes and solutions?

A1: Poor peak shape is a frequent issue in Diquat analysis, often stemming from its reactive nature.[1][7]

-

Cause 1: Column Choice & Mobile Phase: Diquat's high polarity makes it unsuitable for standard C18 columns.

-

Solution: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized mixed-mode column (e.g., Zwitterionic HILIC).[4][5] These columns provide better retention and peak shape for highly polar compounds. Avoid traditional ion-pairing reagents like HFBA or TFA, as they can cause signal suppression and contaminate the MS system.[5][8] Instead, use a buffered mobile phase (e.g., ammonium formate at pH 3) to achieve good chromatography.[4][5]

-

-

Cause 2: LC System Interactions: Diquat can chelate with metal components in the LC system (tubing, frits), leading to peak tailing.[1]

-

Solution: Use a bio-inert or metal-free LC system if possible. Regularly "prime" or "passivate" the system by injecting high-concentration standards to block active sites.[1] This can significantly improve peak shape.

-

-

Cause 3: Physical Column Issues: A blocked column inlet frit can distort the flow path, causing peak splitting for all analytes.[7]

Q2: I'm using Diquat-d4, but my results are still inconsistent. Why might this be?

A2: While Diquat-d4 is robust, inconsistencies can arise from procedural errors or extreme matrix conditions.

-

Cause 1: Inconsistent Internal Standard Spiking: The timing and precision of IS addition are critical.

-

Solution: The internal standard must be added as early as possible in the sample preparation workflow to account for all subsequent variations.[6] Use calibrated pipettes and ensure the IS is thoroughly homogenized with the sample before any extraction or cleanup steps.

-

-

Cause 2: Instability of Diquat-d4: Some studies have noted that ethylene-labeled Diquat-d4 can be less stable than the native analyte or ring-labeled versions (Diquat-d8) under certain conditions.[1]

-

Cause 3: Extreme Matrix Effects: In exceptionally "dirty" matrices, the sheer volume of co-eluting compounds can cause ionization to behave non-linearly, affecting even the IS-to-analyte ratio.

-

Solution: Optimize your sample cleanup. For complex matrices like tea or livestock products, a robust Solid-Phase Extraction (SPE) step using a cation-exchange cartridge (e.g., Bond Elut CBA) is highly effective.[4][10] Simple dilution of the final extract can also significantly reduce matrix effects.[5]

-

Q3: My method is failing validation for recovery and precision. What should I check?

A3: Method validation failures often point to systematic issues in sample preparation or calibration. According to guidelines like SANTE/11312/2021, mean recoveries should be within 70-120% with a Relative Standard Deviation (RSD) of ≤20%.[11]

-

Cause 1: Poor Extraction Efficiency: Diquat can bind strongly to certain matrix types, especially those high in oils or complex carbohydrates, leading to low recovery.[1]

-

Cause 2: Incorrect Calibration Strategy: Using a solvent-only calibration curve for matrix-laden samples is a common mistake.

-

Solution: Always use matrix-matched calibration standards.[11] This involves preparing your calibration standards in a blank matrix extract that has undergone the full sample preparation procedure. This ensures that the calibration standards experience the same matrix effects as your unknown samples, leading to accurate quantification.

-

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Caption: Logical troubleshooting flowchart for Diquat analysis method validation.

Part 3: Experimental Protocols & Data

This section provides a reference protocol and typical instrument parameters.

Protocol: Generic Sample Preparation for Plant-Based Matrices

This protocol is a starting point and should be validated for your specific matrix.

-

Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of Diquat-d4 working solution (e.g., 100 µL of 1 µg/mL) to the sample. Vortex for 30 seconds.

-

Extraction: Add 10 mL of 1% formic acid in methanol.[5] For difficult matrices, cap tightly and place in an 80°C water bath for 15 minutes.[12]

-

Centrifugation: Allow the sample to cool, then centrifuge at >4000 rpm for 10 minutes.

-

Dilution & Cleanup (if needed): Transfer an aliquot of the supernatant for SPE cleanup or perform a direct dilution (e.g., 10x) with the initial mobile phase before injection.

-

LC-MS/MS Analysis: Transfer the final extract to an autosampler vial for analysis.

Table 1: Example LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC Column | HILIC (Zwitterionic), 2.1 x 100 mm, 2.7 µm[4] | Provides necessary retention for polar Diquat without ion-pairing reagents. |

| Mobile Phase A | 50 mM Ammonium Formate in Water, pH 3[4] | Buffered aqueous phase for good peak shape and MS compatibility. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] | Organic phase for gradient elution on a HILIC column. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Injection Volume | 2-5 µL | Smaller volumes minimize matrix load on the column and in the source. |

| Ionization Mode | ESI Positive[3] | Diquat is a permanent cation, making positive mode essential. |

| MRM Transitions | Diquat: 183 -> 157 (Quantifier), 183 -> 130 (Qualifier)[4] Diquat-d4: 187 -> 159* or 188 -> 156* | Specific precursor-product ion pairs for sensitive and selective detection. (Note: Diquat-d4 transitions may vary slightly by supplier.) |

| Source Temp. | 550 °C | High temperature aids in desolvation of the mobile phase. |

References

-

Restek Corporation. (2020). LC-MS/MS Analysis of Paraquat and Diquat without Ion-Pairing Reagents. [Link]

-

Thanh-Nho, N., et al. (2022). Diquat and Paraquat Analysis in Rice using a Zwitterionic Hydrophilic Interaction Chromatography – tandem Mass Spectrometry. Indonesian Journal of Chemical Analysis. [Link]

-

European Union Reference Laboratory for Pesticides Requiring Single Residue Methods (EURL-SRM). (n.d.). Analysis of Diquat and Paraquat by QuPPe and LC-MS/MS – Critical Points. [Link]

-

Crawford Scientific. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

-

SCIEX. (n.d.). Fast and Sensitive Analysis of Paraquat and Diquat in Drinking Water. [Link]

-

Agilent Technologies. (n.d.). Rapid Screening Method for the Analysis of Paraquat and Diquat by LC/MSD Using Selective Ion Monitoring and Large Volume Injection. [Link]

-

Agilent Technologies. (n.d.). Paraquat and Diquat Analysis in Tea. [Link]

-

Dolan, J.W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. [Link]

-

European Commission. (2021). SANTE/11312/2021 - Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. [Link]

-

EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. [Link]

-